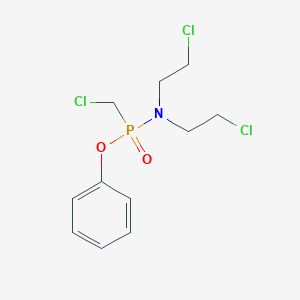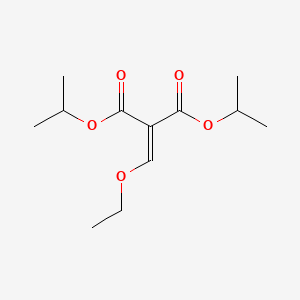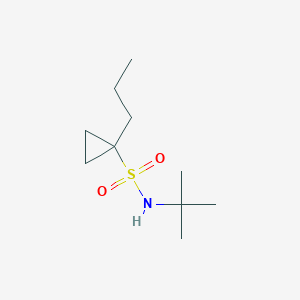![molecular formula C19H15NO4 B14000925 N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide CAS No. 6629-20-5](/img/structure/B14000925.png)
N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene ring system with hydroxy and acetamide functional groups, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with acetamide under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-amino-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide
- Acetamide, 2,2-dichloro-N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)
- Acetamide, N-[4-[(1,4-dihydro-1,4-dioxo-2-naphthalenyl)sulfonyl]phenyl]-
Uniqueness
What sets ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
6629-20-5 |
|---|---|
Formule moléculaire |
C19H15NO4 |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
N-[4-[(1,4-dioxonaphthalen-2-yl)-hydroxymethyl]phenyl]acetamide |
InChI |
InChI=1S/C19H15NO4/c1-11(21)20-13-8-6-12(7-9-13)18(23)16-10-17(22)14-4-2-3-5-15(14)19(16)24/h2-10,18,23H,1H3,(H,20,21) |
Clé InChI |
MQFYAMRLMPIYCV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)




![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)




![Phenaleno[1,9-fg]quinoline](/img/structure/B14000924.png)
